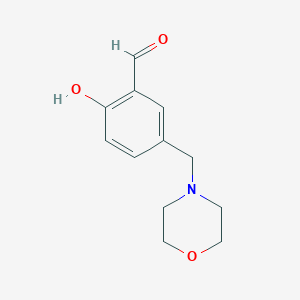

N-(3-formyl-4-hydroxybenzyl)morpholine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-5-(morpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-9-11-7-10(1-2-12(11)15)8-13-3-5-16-6-4-13/h1-2,7,9,15H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVLPRWBKMPDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Formyl 4 Hydroxybenzyl Morpholine and Its Analogs

Direct Synthetic Routes to the Core Structure of N-(3-formyl-4-hydroxybenzyl)morpholine

The assembly of the target molecule can be approached by strategically forming its key bonds and rings. This involves the synthesis of the N-benzyl bond, the construction of the morpholine (B109124) heterocycle, and the introduction of the required substituents on the phenyl ring.

The N-benzyl linkage in N-benzylmorpholine derivatives is typically formed through nucleophilic substitution or reductive amination.

One common method involves the reaction of morpholine with a suitably substituted benzyl (B1604629) halide, such as 3-formyl-4-hydroxybenzyl bromide. This reaction proceeds via a standard SN2 mechanism where the nitrogen atom of the morpholine acts as the nucleophile. A base, such as potassium carbonate, is often used to neutralize the hydrohalic acid formed during the reaction. A similar strategy is employed in the synthesis of related compounds, such as 4-((1-benzyl-1H-benzimidazol-2-yl)methyl)morpholine, where a substituted chloromethyl group reacts with morpholine. mdpi.com

Another powerful strategy is reductive amination. This involves the reaction of morpholine with a corresponding benzaldehyde, in this case, 3-formyl-4-hydroxybenzaldehyde. The reaction initially forms an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the final N-benzylmorpholine product. This one-pot procedure is highly efficient for creating C-N bonds.

The following table summarizes common methods for N-benzylation.

| Method | Reactants | Reagents/Catalysts | Typical Solvents | Reference |

| Nucleophilic Substitution | Morpholine, Benzyl Halide | K₂CO₃, NaHCO₃, or other base | Acetonitrile, DMF | mdpi.com |

| Reductive Amination | Morpholine, Benzaldehyde | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | Dichloroethane (DCE), Methanol | nih.gov |

The morpholine ring is a privileged scaffold in medicinal chemistry and can be synthesized through various cyclization strategies. nih.gov The most common approaches start from vicinal amino alcohols or their derivatives. researchgate.net

A primary method involves the intramolecular cyclization of N-substituted diethanolamine (B148213). This can be achieved by treating the diethanolamine derivative with a strong acid, such as sulfuric acid, which catalyzes the dehydration and subsequent ring closure to form the morpholine ring.

Alternatively, the ring can be constructed from 1,2-amino alcohols. A two-step protocol involves the N-alkylation of an amino alcohol with a 2-haloethanol derivative, followed by a base-mediated intramolecular Williamson ether synthesis to close the ring. A more recent one- or two-step method uses ethylene (B1197577) sulfate (B86663) to react with 1,2-amino alcohols, leading to the morpholine product in high yield. organic-chemistry.org

Other methods reported in the literature include:

From Epoxides: Reaction of an N-substituted aziridine (B145994) with an epoxide or vice-versa, followed by ring-opening and cyclization. researchgate.net

Palladium-Catalyzed Cyclization: A Wacker-type aerobic oxidative cyclization of N-allyl-2-aminoethanols can be catalyzed by palladium complexes to afford morpholine derivatives. organic-chemistry.org

Intramolecular Hydroalkoxylation: Boron trifluoride etherate can mediate the intramolecular cyclization of nitrogen-tethered alkenes to form 1,4-oxazines (morpholines). organic-chemistry.org

The table below outlines key strategies for morpholine ring synthesis.

| Starting Material | Key Transformation | Reagents | Reference |

| N-substituted Diethanolamine | Acid-catalyzed dehydration/cyclization | H₂SO₄, PPA | researchgate.net |

| 1,2-Amino Alcohol | Reaction with a two-carbon electrophile and cyclization | Ethylene Sulfate, tBuOK | organic-chemistry.org |

| N-allyl-2-aminoethanol | Aerobic oxidative cyclization | Pd(DMSO)₂(TFA)₂ | organic-chemistry.org |

| N-tethered Alkenyl Alcohol | Intramolecular hydroalkoxylation | BF₃·OEt₂ | organic-chemistry.org |

The specific substitution pattern of a 3-formyl and 4-hydroxyl group on the phenyl ring is crucial for the identity of the target compound. This can be achieved either by starting with a pre-functionalized aromatic precursor or by introducing the groups onto the benzylmorpholine core.

A common synthetic route starts with a commercially available, appropriately substituted phenol (B47542). For example, 4-hydroxybenzaldehyde (B117250) can be selectively formylated at the ortho-position (position 3) using various methods, such as the Reimer-Tiemann reaction (using chloroform (B151607) and a strong base) or the Duff reaction (using hexamethylenetetramine).

Alternatively, one could start with a precursor like 2,5-dihydroxybenzaldehyde, where one hydroxyl group is selectively protected, the other is used for ether linkage formation, and the aldehyde is positioned correctly. cienciadigital.org Another approach involves the demethylation of a methoxy-substituted aldehyde. For instance, the synthesis of 3-formyl-4-hydroxybenzonitrile (B1338179) has been achieved from 5-cyano-2-methoxybenzaldehyde (B1600617) by refluxing with lithium chloride in DMF, which cleaves the methyl ether to reveal the hydroxyl group. chemicalbook.com

| Synthetic Goal | Starting Material | Reaction Type | Key Reagents | Reference |

| Ortho-formylation | 4-Hydroxybenzaldehyde | Reimer-Tiemann Reaction | CHCl₃, NaOH | |

| Ortho-formylation | Phenol | Duff Reaction | Hexamethylenetetramine, Acid | |

| Hydroxyl Group Unveiling | 2-Methoxybenzaldehyde derivative | Demethylation | LiCl, BBr₃, or other demethylating agents | chemicalbook.com |

Strategies for Chemical Modification at the Formyl Group of N-(3-formyl-4-hydroxybenzyl)morpholine

The aldehyde (formyl) group is a versatile functional handle that can be readily transformed into a variety of other functional groups, allowing for the creation of diverse analog libraries.

Oxidation: The formyl group can be oxidized to a carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or silver oxide (Tollens' reagent). This would yield N-(3-carboxy-4-hydroxybenzyl)morpholine.

Reduction: The formyl group can be reduced to a hydroxymethyl (alcohol) group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles. For example, reaction with hydrazine (B178648) or substituted hydrazines can form hydrazones, which can further cyclize to form pyrazole (B372694) rings, a strategy demonstrated in the synthesis of pyrazole derivatives from 3-formyl-4-hydroxycoumarin. Similarly, reaction with hydroxylamine (B1172632) yields an oxime, and reaction with primary amines under reductive conditions (reductive amination) can produce secondary amines.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the formyl group into an alkene.

Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt followed by acidification) across the carbonyl double bond results in the formation of a cyanohydrin.

Methodologies for Functionalization of the Hydroxyl Group in N-(3-formyl-4-hydroxybenzyl)morpholine Derivatives

The phenolic hydroxyl group is another key site for chemical modification. Its derivatization can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Etherification (O-alkylation): The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Esterification (O-acylation): The hydroxyl group can be acylated to form an ester by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Formation of Sulfonate Esters: Reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields a sulfonate ester. These are excellent leaving groups and can be used for subsequent nucleophilic substitution reactions.

Approaches for Structural Diversification of the Morpholine Ring in N-(3-formyl-4-hydroxybenzyl)morpholine Analogs

Structural diversification of the morpholine ring itself is a common strategy in medicinal chemistry to fine-tune biological activity and pharmacokinetic properties. researchgate.netresearchgate.net

Substitution on the Morpholine Ring: Analogs can be prepared by using substituted morpholines in the initial N-alkylation or reductive amination step. For example, using 2-methylmorpholine (B1581761) or 3,5-dimethylmorpholine (B170313) would introduce alkyl groups onto the heterocyclic ring. The synthesis of C-2 functionalized morpholines can be achieved enantioselectively from aldehydes via an organocatalytic α-chlorination, followed by reductive amination and cyclization. nih.gov

Ring Variation (Scaffold Hopping): The morpholine ring can be replaced with other six-membered heterocycles. For instance, using piperazine (B1678402) would result in a piperazinyl analog, which would have different basicity and hydrogen-bonding properties. Thiomorpholine, where the oxygen is replaced by a sulfur atom, is another common isostere.

Ring Size Modification: Homologated or contracted ring systems can be synthesized. For example, replacing morpholine with 1,4-oxazepane (B1358080) (a seven-membered ring) or an azetidine (B1206935) derivative (a four-membered ring) can probe the spatial requirements of the target binding site. researchgate.netresearchgate.net Studies on some biologically active compounds have shown that replacing the morpholine ring with azetidine-3-amine can lead to a decrease in activity, highlighting the importance of the morpholine scaffold in certain contexts. researchgate.net Similarly, replacing the morpholine oxygen with other functionalities, such as in piperazine analogs, has been shown to significantly impact inhibitory activity against certain enzymes, though this can sometimes be restored by further functionalization. nih.gov

Sustainable Synthesis of N-(3-formyl-4-hydroxybenzyl)morpholine and its Analogs

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry, aiming to reduce environmental impact through the use of renewable resources, energy-efficient processes, and the minimization of hazardous waste. For the synthesis of N-(3-formyl-4-hydroxybenzyl)morpholine and its analogs, green chemistry principles can be applied to traditional synthetic routes, such as reductive amination and multicomponent reactions, to enhance their environmental compatibility. These approaches focus on the use of heterogeneous catalysts, environmentally benign solvents, and atom-economical reaction pathways.

A primary sustainable route to N-(3-formyl-4-hydroxybenzyl)morpholine involves the catalytic reductive amination of a suitably substituted salicylaldehyde (B1680747) derivative with morpholine. This method is advantageous as it often utilizes molecular hydrogen as a clean reducing agent and can be performed using recyclable heterogeneous catalysts, thereby minimizing waste and improving process efficiency. rsc.orgfrontiersin.org

One-pot reductive amination of aldehydes with nitroarenes represents an atom-economical and environmentally attractive method for the synthesis of secondary aromatic amines. rsc.org This process typically begins with the reduction of a nitroarene to a primary amine, which then condenses with an aldehyde to form an imine that is subsequently reduced. rsc.org While not directly applicable to the synthesis of the title compound from morpholine, the principles can be adapted. For instance, a one-pot reaction between 3-formyl-4-hydroxybenzaldehyde and morpholine using a heterogeneous catalyst and a green reducing agent would be a sustainable approach.

Recent advancements have highlighted the use of non-noble metal-based catalysts for reductive amination, offering a cost-effective and environmentally benign alternative to precious metal catalysts. frontiersin.orgresearchgate.net For example, cobalt-based catalysts have been shown to be effective for the reductive amination of various carbonyl compounds with secondary amines. researchgate.net

The following table summarizes representative sustainable catalytic systems that could be adapted for the synthesis of N-(3-formyl-4-hydroxybenzyl)morpholine and its analogs.

| Catalyst System | Reactants | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ag/Al₂O₃ | Aldehydes and Nitroarenes | H₂ | Toluene | 70-90 | up to 92 | rsc.org |

| Co₃O₄/NGr@C | Aldehydes/Ketones and Secondary Amines | H₂ | Not specified | Not specified | Good to Excellent | researchgate.net |

| Dibutyltin dichloride | Aldehydes/Ketones and Anilines/Dialkylamines | Phenylsilane | Not specified | Not specified | Good | organic-chemistry.org |

This table presents data for analogous reactions and serves as a model for the potential sustainable synthesis of N-(3-formyl-4-hydroxybenzyl)morpholine.

Another sustainable approach is the use of multicomponent reactions (MCRs). MCRs are highly efficient as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and waste generation. While a specific MCR for the direct synthesis of N-(3-formyl-4-hydroxybenzyl)morpholine has not been reported, the development of novel MCRs is an active area of research that could provide a future sustainable pathway.

Furthermore, the synthesis of salicylaldehyde-derived secondary amines has been achieved using sodium borohydride in ethanol (B145695). mdpi.com Although sodium borohydride is not the most environmentally friendly reducing agent, the use of ethanol as a solvent and the efficiency of the reaction contribute to a more sustainable process compared to methods that use more hazardous solvents and reagents. mdpi.com The reaction involves the initial formation of an imine intermediate from the salicylaldehyde derivative and the amine, followed by in-situ reduction. mdpi.com

Investigations into the Biological Activities of N 3 Formyl 4 Hydroxybenzyl Morpholine Derivatives

In Vitro Studies on Specific Biological Targets

Derivatives of the N-(3-formyl-4-hydroxybenzyl)morpholine scaffold have been investigated for their effects on various biological targets, demonstrating a broad spectrum of potential therapeutic applications.

Tyrosinase Inhibition:

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a primary strategy for treating skin hyperpigmentation disorders and is of great interest in the cosmetics industry for skin whitening. researchgate.net Derivatives featuring the 4-hydroxybenzyl moiety, a core component of the specified scaffold, have shown significant tyrosinase inhibitory activity. The hydroxyl group is a critical factor, with compounds bearing 2,4-dihydroxy substitutions exhibiting particularly potent inhibition. nih.gov For instance, a derivative with a 2,4-dihydroxy substituted cinnamic acid moiety showed an exceptionally low IC₅₀ value of 0.0089 µM, far surpassing the standard inhibitor, kojic acid (IC₅₀ = 16.69 µM). nih.gov The structural similarity to tyrosine allows these compounds to interact with the enzyme's active site.

Table 1: Tyrosinase Inhibitory Activity of Selected Phenolic Compounds This table presents IC₅₀ values for various compounds, highlighting the efficacy of hydroxylated aromatic structures in tyrosinase inhibition. Data is provided for comparative context.

| Compound/Extract | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| Derivative 5c (2,4-dihydroxy substituted) | 0.0089 | Kojic Acid | 16.69 | nih.gov |

| Derivative 5d (3,4-dihydroxy substituted) | 8.26 | Kojic Acid | 16.69 | nih.gov |

| Pouteria caimito aqueous extract | 50.01 (µg/mL) | Kojic Acid | 13.14 (µg/mL) | researchgate.net |

| Eugenia dysenterica aqueous extract | 11.88 (µg/mL) | Kojic Acid | 13.14 (µg/mL) | researchgate.net |

α-Glucosidase Inhibition:

α-Glucosidase is an intestinal enzyme crucial for carbohydrate digestion; its inhibition can control postprandial hyperglycemia, a key goal in managing type 2 diabetes. mdpi.comnih.gov Many heterocyclic compounds, including those with morpholine (B109124) and benzimidazole (B57391) scaffolds, have been developed as potent α-glucosidase inhibitors. mdpi.comnih.gov Several series of these derivatives have demonstrated significantly greater potency than the standard drug, acarbose (B1664774). mdpi.comresearchgate.netmendeley.com For example, a series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chloride derivatives showed IC₅₀ values as low as 15 µM, nearly four times more potent than acarbose (IC₅₀ ≈ 58.8 µM). mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Selected Heterocyclic Derivatives This table displays the IC₅₀ values of various heterocyclic compounds against α-glucosidase, demonstrating the potential of these scaffolds as antidiabetic agents.

| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| Benzimidazolium salt 5d | 15.0 | Acarbose | 58.8 | mdpi.com |

| Benzimidazolium salt 5f | 19.0 | Acarbose | 58.8 | mdpi.com |

| Benzimidazole-thioquinoline 6j | 28.0 | Acarbose | 750.0 | nih.gov |

| Indolo[1,2-b]isoquinoline 11 | 3.44 | Acarbose | 640.57 | mendeley.com |

The morpholine moiety is a valuable component in the design of central nervous system (CNS) active drugs, partly due to its ability to improve permeability across the blood-brain barrier. nih.gov Derivatives containing this ring have been explored as ligands for various CNS receptors, including dopamine (B1211576) receptors. The development of selective ligands for dopamine receptor subtypes (e.g., D₁, D₂, D₃, D₄) is a key strategy in the search for new antipsychotics and treatments for neurodegenerative diseases like Parkinson's disease. nih.govnih.gov

Studies on 2,4-disubstituted morpholines have led to the identification of selective ligands for the dopamine D₄ receptor. nih.gov Furthermore, compounds structurally related to the N-(3-formyl-4-hydroxybenzyl)morpholine core, such as 2-(3-fluoro-4-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives, have been synthesized and tested for their affinity to dopamine binding sites. nih.gov While these specific derivatives did not effectively displace D₁ selective ligands, some showed selective displacement of D₂ selective ligands, indicating a potential for subtype-selective interaction. nih.gov The morpholine ring can act as a pharmacophoric element, directly interacting with receptor binding sites, or as a scaffold that correctly orients other functional groups for optimal interaction. nih.gov

The morpholine ring is a common feature in many anticancer agents. researchgate.netbohrium.com Its derivatives have been shown to exert cytotoxic effects on a variety of cancer cell lines through the perturbation of key cellular pathways, such as the PI3K/AKT/mTOR pathway. researchgate.nete3s-conferences.org Morpholine-substituted quinazoline (B50416) derivatives, for instance, have demonstrated significant cytotoxic potential against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SHSY-5Y) cell lines, with some compounds showing greater potency than the standard drug colchicine. nih.gov

Table 3: Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives This table presents the half-maximal inhibitory concentrations (IC₅₀) of selected morpholine derivatives against various cancer cell lines.

| Compound | Cell Line: A549 (IC₅₀ in µM) | Cell Line: MCF-7 (IC₅₀ in µM) | Cell Line: SHSY-5Y (IC₅₀ in µM) | Source |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | nih.gov |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | nih.gov |

Elucidation of Molecular Mechanisms of Action for N-(3-formyl-4-hydroxybenzyl)morpholine Analogs

Understanding the molecular mechanisms behind the observed biological activities is crucial for rational drug design. For enzyme inhibitors, this involves studying their kinetic profiles. Kinetic analyses have revealed that derivatives can act through different modes of inhibition. For example, certain tyrosinase inhibitors act as competitive inhibitors, directly competing with the substrate for binding to the active site. nih.gov In contrast, others have shown a mixed-type inhibition pattern. nih.gov Similarly, α-glucosidase inhibitors have been identified as uncompetitive or mixed-type reversible inhibitors. researchgate.netmendeley.com

The mechanism often involves specific molecular interactions with the target protein. In anticancer morpholine derivatives targeting the PI3K/mTOR pathway, the morpholine oxygen atom is crucial for forming hydrogen bonds with key amino acid residues, such as Val882, in the catalytic site of the enzyme. researchgate.nete3s-conferences.org In the case of BACE-1 inhibitors for Alzheimer's disease, the morpholine ring positions an amidino group to interact with catalytic aspartic acid residues (Asp32 and Asp228) while its oxygen atom forms additional hydrogen bonds with Thr72 and Arg235. nih.gov These specific interactions are fundamental to the compound's inhibitory potency and selectivity. Studies on morpholine-substituted quinazolines found that active compounds induced cell cycle arrest in the G1 phase and triggered cell death via apoptosis. nih.gov

Structure-Activity Relationship (SAR) Analysis of N-(3-formyl-4-hydroxybenzyl)morpholine Scaffolds

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives of the N-(3-formyl-4-hydroxybenzyl)morpholine scaffold, SAR analyses have provided valuable insights into how structural modifications influence biological activity. bohrium.comresearchgate.nete3s-conferences.org

The core morpholine ring itself is a key determinant of activity. Its oxygen atom frequently participates in hydrogen bonding with target enzymes, a crucial interaction for inhibitory function. researchgate.nete3s-conferences.org The 4-hydroxy substitution on the phenyl ring is also often positive for activity, particularly in enzyme inhibition. researchgate.net For dopamine D₄ receptor ligands, the aliphatic amine of the morpholine system was identified as an important region for affinity. nih.gov

The type, number, and position of substituents on the aromatic rings of these scaffolds have a profound impact on their biological potency.

For Anticancer Activity: In quinazoline-based anticancer agents, substitution on the phenyl ring is critical. Halogen-substituted phenyl groups, for example, are often required for maximum activity against cell lines like HepG2. e3s-conferences.org SAR studies on PI3K/mTOR inhibitors revealed that electron-donating groups enhance affinity, while electron-releasing groups can induce dual inhibition. e3s-conferences.org The introduction of an alkyl substitution at the third position of the morpholine ring has also been shown to increase anticancer activity. researchgate.net

For α-Glucosidase Inhibition: In a series of benzimidazole-thioquinoline derivatives, a 4-bromobenzyl group resulted in the most potent compound, showing a nearly 30-fold improvement over the standard drug. nih.gov In contrast, ortho-bromine substitution was detrimental to potency. The introduction of electron-donating groups like methyl slightly reduced activity compared to the unsubstituted analog, although it remained more potent than acarbose. nih.gov

For Tyrosinase Inhibition: The presence and position of hydroxyl groups on the phenyl ring are paramount. A 2,4-dihydroxy substitution pattern on a cinnamic acid moiety attached to the core structure led to outstanding inhibitory activity. nih.gov This highlights that mimicking the structure of the natural substrate, tyrosine, is a successful strategy.

Table 4: Summary of Structure-Activity Relationships (SAR) for Morpholine Derivatives This table provides a qualitative summary of how different structural modifications impact biological activity based on available research.

| Structural Moiety | Modification | Impact on Biological Activity | Target Class | Source |

| Morpholine Ring | Oxygen Atom | Essential for H-bonding with enzyme active sites (e.g., PI3K, BACE-1). | Anticancer, Neurodegenerative | nih.govresearchgate.nete3s-conferences.org |

| Alkyl substitution (C3 position) | Increases anticancer activity. | Anticancer | researchgate.net | |

| Phenyl Ring | 4-Hydroxy substitution | Generally positive for activity. | General | researchgate.net |

| Halogen substitution | Increases inhibitory action against HepG2 cells. | Anticancer | e3s-conferences.org | |

| 4-Bromo substitution | Significantly enhances α-glucosidase inhibition. | α-Glucosidase | nih.gov | |

| Ortho-Bromo substitution | Detrimental to α-glucosidase inhibition. | α-Glucosidase | nih.gov | |

| 2,4-Dihydroxy substitution | Excellent for tyrosinase inhibition. | Tyrosinase | nih.gov |

Stereochemical Determinants of Biological Activity

No research data is currently available to detail the influence of stereochemistry on the biological activity of N-(3-formyl-4-hydroxybenzyl)morpholine or its derivatives. Studies comparing the biological effects of different enantiomers or diastereomers of this specific compound have not been reported in the scientific literature.

Pharmacophore Identification and Mapping

There are no published studies that have identified or mapped the pharmacophore of N-(3-formyl-4-hydroxybenzyl)morpholine for any specific biological target. Pharmacophore modeling for this compound, which would define the essential spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, has not been described.

Computational and Chemoinformatic Characterization of N 3 Formyl 4 Hydroxybenzyl Morpholine

Molecular Docking Simulations for Ligand-Receptor Interactions

There is currently no publicly available research detailing the molecular docking simulations of N-(3-formyl-4-hydroxybenzyl)morpholine with any biological targets. Such studies would be instrumental in predicting the binding affinity and interaction modes of this compound with specific proteins, which could, in turn, help in identifying its potential pharmacological targets.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Specific quantum chemical calculations for N-(3-formyl-4-hydroxybenzyl)morpholine have not been reported in the scientific literature. These calculations would provide valuable insights into the molecule's electronic structure, orbital energies (such as HOMO and LUMO), and electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Kinetics

No molecular dynamics simulation studies have been published for N-(3-formyl-4-hydroxybenzyl)morpholine. Such simulations would be essential for exploring the conformational flexibility of the molecule, understanding its behavior in a biological environment (like a solvent or a lipid bilayer), and investigating the stability of its potential complexes with biological receptors over time.

In Silico Prediction of ADMET-Related Molecular Descriptors

A comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of N-(3-formyl-4-hydroxybenzyl)morpholine is not available in the current body of scientific literature. This type of predictive study is a key component of early-stage drug discovery, helping to identify potential liabilities of a compound before it progresses to more advanced testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

There are no published QSAR models that include N-(3-formyl-4-hydroxybenzyl)morpholine. QSAR studies require a dataset of structurally related compounds with measured biological activities. The development of such models would be contingent on the synthesis and biological evaluation of a series of analogs of N-(3-formyl-4-hydroxybenzyl)morpholine.

N 3 Formyl 4 Hydroxybenzyl Morpholine As a Privileged Chemical Scaffold for Drug Design

Scaffold Hopping and Bioisosteric Transformations Based on the N-(3-formyl-4-hydroxybenzyl)morpholine Core

Scaffold hopping is a crucial strategy in drug discovery for identifying structurally novel compounds by modifying the central core of a known active molecule. nih.gov This approach aims to discover equipotent compounds with new backbones that may possess improved properties, such as enhanced selectivity, better pharmacokinetics, or novel intellectual property status. chemrxiv.org Complementing this is the principle of bioisosteric replacement, where atoms or functional groups are swapped with others that have similar chemical and physical properties, with the goal of optimizing potency, selectivity, metabolic stability, and other key drug-like characteristics. drughunter.comnih.gov

The N-(3-formyl-4-hydroxybenzyl)morpholine core offers several opportunities for such transformations. The scaffold consists of three key components: the morpholine (B109124) ring, the phenolic hydroxyl group, and the ortho-formyl group. Each of these can be systematically replaced or modified.

Morpholine Ring Transformations: The morpholine ring itself is prized for conferring well-balanced lipophilicity and hydrophilicity, a favorable pKa, and metabolic stability. nih.govnih.gov Bioisosteric replacement could involve substituting it with other nitrogen-containing heterocycles like piperidine, piperazine (B1678402), or 1,4-oxazepane (B1358080) to fine-tune basicity, receptor interaction, and pharmacokinetic profiles. nih.gov

Phenolic Hydroxyl Group Modifications: The phenolic hydroxyl is a key interaction point, often acting as a hydrogen bond donor or acceptor. Bioisosteric replacements for phenols are well-established and can include groups like hydroxamic acids, N-acyl-sulfonamides, or various acidic heterocycles (e.g., tetrazoles) to alter acidity, metabolic stability, and binding interactions. drughunter.com

Formyl Group Replacement: The formyl group can be replaced with other electron-withdrawing groups or hydrogen bond acceptors. Potential bioisosteres include a nitrile, trifluoromethyl, or a small heterocyclic ring like an oxazole, which can mimic the electronic properties and hydrogen bonding capacity of the original aldehyde. drughunter.com

These transformations allow medicinal chemists to explore a vast chemical space around the parent scaffold, seeking derivatives with superior therapeutic potential.

Table 1: Potential Bioisosteric Replacements for the N-(3-formyl-4-hydroxybenzyl)morpholine Scaffold

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

| Morpholine Ring | Piperidine, Thiomorpholine, 1,4-Oxazepane, Piperazine | Modulate pKa, lipophilicity, hydrogen bonding capacity, and receptor selectivity. nih.govnih.gov |

| Phenolic Hydroxyl | Carboxylic Acid, Tetrazole, Hydroxamic Acid, Sulfonamide | Alter acidity (pKa), improve metabolic stability, and modify binding interactions. drughunter.com |

| Formyl Group | Nitrile (Cyano), Trifluoromethyl, Oxadiazole, Acetyl | Mimic electronic properties, act as a hydrogen bond acceptor, and enhance metabolic stability. drughunter.com |

High-Throughput Synthesis and Combinatorial Library Generation from N-(3-formyl-4-hydroxybenzyl)morpholine Derivatives

High-throughput synthesis and the generation of combinatorial libraries are cornerstone techniques in modern drug discovery, enabling the rapid creation of large numbers of diverse compounds for biological screening. The N-(3-formyl-4-hydroxybenzyl)morpholine scaffold is well-suited for such approaches due to its synthetic tractability.

A common strategy would involve a divergent synthetic route starting from a simple, commercially available precursor like 2-bromo-4-hydroxy-3-formylbenzaldehyde or a related building block. The reactive handles on the scaffold—the phenolic hydroxyl, the formyl group, and the secondary amine position of the morpholine precursor—allow for the introduction of diversity at multiple points.

A hypothetical combinatorial library could be constructed as follows:

Amine Introduction: A key step is the reaction between a substituted benzyl (B1604629) halide and a diverse set of cyclic and acyclic amines, including morpholine and its analogs, to generate a library of benzylamine (B48309) cores. uobaghdad.edu.iq

Modification of the Formyl Group: The aldehyde functionality can be readily converted into a wide array of other groups through reactions like reductive amination, Wittig reactions, or oxidation to a carboxylic acid followed by amide coupling. Each of these follow-up reactions can be performed with a new set of diverse building blocks, exponentially increasing the size and diversity of the library.

Modification of the Phenolic Hydroxyl: The hydroxyl group can be alkylated or acylated with a variety of reagents to introduce another layer of structural diversity.

By employing automated or semi-automated synthesis platforms, a large library of analogs can be produced in a microplate format, ready for high-throughput screening against biological targets. The ability to sequentially functionalize different parts of the scaffold allows for the systematic exploration of the surrounding chemical space. chemrxiv.org

Table 2: Illustrative Combinatorial Library Design from a Precursor

| Scaffold Position | Reaction Type | Diverse Building Blocks (Examples) |

| Position 1 (Amine) | Nucleophilic Substitution | Morpholine, Piperidine, N-methylpiperazine, Diethylamine |

| Position 2 (Formyl) | Reductive Amination | Benzylamine, Isopropylamine, Cyclohexylamine |

| Position 2 (Formyl) | Amide Coupling (after oxidation) | Glycine methyl ester, Alanine ethyl ester, Phenylalanine |

| Position 3 (Hydroxyl) | Etherification / Esterification | Methyl iodide, Benzyl bromide, Acetyl chloride |

Rational Design of Multi-Target Directed Ligands Incorporating the N-(3-formyl-4-hydroxybenzyl)morpholine Moiety

Complex multifactorial diseases like neurodegenerative disorders and cancer often involve multiple pathological pathways, making single-target drugs insufficient. nih.gov This has led to the paradigm of multi-target-directed ligands (MTDLs)—single chemical entities designed to modulate multiple biological targets simultaneously. nih.govnih.gov The N-(3-formyl-4-hydroxybenzyl)morpholine scaffold provides a versatile platform for the rational design of such MTDLs.

The design of an MTDL often involves linking two or more distinct pharmacophores, each responsible for activity at a different target, into a single hybrid molecule. nih.gov The N-(3-formyl-4-hydroxybenzyl)morpholine moiety can serve as one of these pharmacophores or as a central scaffold to which other active fragments are attached.

CNS Applications: The morpholine ring is a common feature in CNS-active compounds, where it can improve brain permeability and interact with various receptors and enzymes. nih.gov For a disease like Alzheimer's, the scaffold could be linked to a pharmacophore known to inhibit acetylcholinesterase or beta-secretase 1 (BACE1), creating a dual-action ligand. nih.gov

Oncology Applications: In cancer therapy, many signaling pathways are dysregulated. The morpholine ring is found in several kinase inhibitors, including those targeting the PI3K/mTOR pathway. nih.gov The N-(3-formyl-4-hydroxybenzyl)morpholine core could be elaborated to simultaneously inhibit a kinase and another cancer-related target, such as a protein involved in apoptosis or cell cycle regulation.

The rational design process would use computational tools like molecular docking to model how the hybrid molecule interacts with its intended targets, ensuring that the linker length and geometry allow for optimal binding at both sites. nih.gov

Table 3: Potential MTDL Strategies for the N-(3-formyl-4-hydroxybenzyl)morpholine Scaffold

| Therapeutic Area | Target 1 (from Scaffold) | Target 2 (from Linked Pharmacophore) | Design Rationale |

| Alzheimer's Disease | Sigma-1 Receptor or MAO-B | Acetylcholinesterase (AChE) | Combine the neuroprotective potential of a morpholine-based moiety with symptomatic relief from AChE inhibition. nih.govnih.gov |

| Cancer | PI3K/mTOR Kinase | Histone Deacetylase (HDAC) | Simultaneously target a key signaling pathway and an epigenetic regulator to achieve synergistic anti-tumor effects. nih.gov |

| Pain/Inflammation | NK1 Receptor | Cyclooxygenase (COX) | Integrate two distinct anti-inflammatory and analgesic mechanisms into a single molecule for broader efficacy. nih.gov |

Exploration of N-(3-formyl-4-hydroxybenzyl)morpholine Analogs in Prodrug Strategies

A prodrug is an inactive or less active compound that is metabolized (converted) into a pharmacologically active drug within the body. nih.gov This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or lack of site-specific delivery. nih.govnih.gov The functional groups on the N-(3-formyl-4-hydroxybenzyl)morpholine scaffold, particularly the phenolic hydroxyl group, are ideal handles for prodrug design.

The primary approach would involve masking the polar hydroxyl group with a promoiety that is cleaved by enzymes in the body (e.g., esterases, phosphatases) to release the active parent drug.

Improving Aqueous Solubility: For intravenous administration, the hydroxyl group can be converted into a highly water-soluble phosphate (B84403) ester. This ester is readily cleaved by alkaline phosphatases in the bloodstream to regenerate the active phenol (B47542). nih.gov

Enhancing Oral Bioavailability: To improve absorption from the gastrointestinal tract, the hydroxyl group can be masked with a more lipophilic ester, such as an acetate (B1210297) or a succinate (B1194679) ester. This modification can increase membrane permeability. Once absorbed, the ester is hydrolyzed by esterases in the plasma or liver to release the active drug. nih.gov

Targeted Delivery: More sophisticated prodrug strategies can be used for targeted delivery. For example, in cancer therapy, a prodrug can be designed to be activated specifically in the hypoxic (low oxygen) environment of a tumor, thereby concentrating the active drug at the site of action and reducing systemic toxicity. nih.gov

The choice of promoiety is critical and must be carefully selected to ensure efficient cleavage at the desired site and minimal toxicity from the released promoiety itself.

Table 4: Potential Prodrug Modifications for N-(3-formyl-4-hydroxybenzyl)morpholine Analogs

| Functional Group | Promoiety | Cleavage Enzyme | Goal of Prodrug Strategy |

| Phenolic Hydroxyl | Phosphate Ester | Alkaline Phosphatase | Increase aqueous solubility for IV administration. nih.gov |

| Phenolic Hydroxyl | Acetate/Succinate Ester | Carboxylesterases | Enhance oral bioavailability by increasing lipophilicity. nih.gov |

| Phenolic Hydroxyl | Amino Acid Conjugate | Peptidases | Improve transport across specific cell membranes. |

| Formyl Group (as alcohol) | Carbonate/Carbamate | Various Hydrolases | Mask a reduced, active alcohol form of the drug. |

Future Perspectives and Research Directions

Emerging Synthetic Methodologies for N-(3-formyl-4-hydroxybenzyl)morpholine and its Advanced Analogs

The synthesis of N-(3-formyl-4-hydroxybenzyl)morpholine and its analogs is evolving beyond traditional methods, with a focus on efficiency, scalability, and the introduction of greater molecular diversity. The morpholine (B109124) ring is a versatile building block in medicinal chemistry, and innovative strategies for its formation and functionalization are central to developing advanced analogs. nih.gov

Emerging synthetic approaches include:

One-Pot Tandem Reactions: Efficient protocols that combine multiple reaction steps, such as hydroamination and asymmetric transfer hydrogenation, are being developed for the enantioselective synthesis of substituted morpholines from simple aminoalkyne precursors. organic-chemistry.org This approach minimizes waste and purification steps, making the process more practical and scalable.

Photocatalytic Methods: The use of light-mediated reactions offers a green and efficient alternative for constructing morpholine and related heterocyclic rings. For instance, a photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes can be performed under continuous flow conditions, utilizing an inexpensive organic photocatalyst to yield substituted morpholines. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis is gaining traction for the production of morpholine derivatives. This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Novel Cyclization Strategies: Researchers are exploring new catalytic systems for the cyclization of alkene-tethered substrates. For example, base-free palladium-catalyzed aerobic oxidative cyclization represents a modern approach to synthesizing six-membered nitrogen heterocycles like morpholines. organic-chemistry.org

These methodologies enable the creation of libraries of advanced analogs with diverse substitution patterns, which is crucial for establishing detailed structure-activity relationships (SAR).

Table 1: Comparison of Synthetic Methodologies for Morpholine Derivatives

| Methodology | Description | Advantages | Key Reagents/Catalysts |

|---|---|---|---|

| Tandem Hydroamination/Transfer Hydrogenation | A one-pot reaction for the enantioselective synthesis of 3-substituted morpholines from aminoalkynes. organic-chemistry.org | High efficiency, enantioselectivity, reduced workup. organic-chemistry.org | Ruthenium catalysts, e.g., [(S,S)-Ts-DPEN]Ru. organic-chemistry.org |

| Photocatalytic Coupling | Utilizes an organic photocatalyst and a Lewis acid to couple silicon amine reagents and aldehydes under continuous flow. organic-chemistry.org | Scalable, uses inexpensive catalyst, suitable for continuous manufacturing. organic-chemistry.org | Tetraphenylporphyrin (TPP), Lewis acids. organic-chemistry.org |

| Aerobic Oxidative Cyclization | A Wacker-type cyclization of alkenes to form various heterocycles, including morpholines. organic-chemistry.org | Base-free conditions, broad substrate scope. organic-chemistry.org | Pd(DMSO)₂(TFA)₂. organic-chemistry.org |

| Redox-Neutral Protocol | A one or two-step process converting 1,2-amino alcohols into morpholines. organic-chemistry.org | High-yielding, uses inexpensive reagents, clean isolation of products. organic-chemistry.org | Ethylene (B1197577) sulfate (B86663), tBuOK. organic-chemistry.org |

Advanced Biological Evaluation Techniques for Mechanistic Elucidation

To fully understand how N-(3-formyl-4-hydroxybenzyl)morpholine and its derivatives exert their biological effects, advanced evaluation techniques are necessary. These methods move beyond simple activity screens to provide deep insights into the molecular mechanisms of action.

Proteome-Wide Target Identification: Techniques like chemical proteomics can identify the direct protein targets of a compound within a complex biological system. Cloud-based platforms can screen a small molecule against a vast proteome to identify on- and off-target interactions, which helps in understanding efficacy and predicting potential side effects. nih.gov

Transcriptomic Profiling: By analyzing changes in gene expression across the entire genome in response to compound treatment, researchers can identify affected cellular pathways. Generative models can even be trained to predict the transcriptomic alterations caused by novel compounds, guiding the design of molecules with specific biological signatures. mdpi.com

High-Content Imaging and Analysis: This automated microscopy technique allows for the simultaneous measurement of multiple cellular parameters (e.g., protein localization, cell morphology, organelle health) in intact cells. It provides a detailed, quantitative picture of a compound's cellular impact.

Enzyme Kinetics and Biophysical Assays: In-depth kinetic analysis can reveal the mode of enzyme inhibition (e.g., competitive, non-competitive, mixed-type), as demonstrated for some morpholine-containing cholinesterase inhibitors. nih.gov Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For N-(3-formyl-4-hydroxybenzyl)morpholine derivatives, these computational approaches can be pivotal.

De Novo Drug Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules from scratch. mdpi.com These models can be trained on vast chemical databases and conditioned to generate structures with desired properties, such as high predicted activity against a specific target, favorable solubility, and low predicted toxicity. For instance, an adversarially trained autoencoder has been used to generate molecules with fingerprints matching highly effective anticancer drugs. mdpi.com

Predictive Modeling (Q SAR): Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity and physicochemical properties of hypothetical analogs before they are synthesized. This allows chemists to prioritize the most promising candidates, saving time and resources. nih.gov

Target Prediction and Polypharmacology: AI tools can predict the likely biological targets for a given molecule by comparing its features to those of known ligands. This can help in repurposing existing compounds or in designing new ones with a specific multi-target profile, which can be beneficial for complex diseases. nih.gov Deep learning, in particular, shows great potential in predicting the 3D structures of proteins and their interactions with small molecules. nih.gov

Table 2: Application of AI/ML in the Development of N-(3-formyl-4-hydroxybenzyl)morpholine Analogs

| AI/ML Technique | Application | Potential Outcome |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of novel chemical structures. mdpi.com | Generation of unique morpholine analogs with optimized properties. |

| Recurrent Neural Networks (RNNs) | Sequential generation of molecules represented as SMILES strings. | Design of synthetically accessible compounds with desired activity profiles. |

| Deep Reinforcement Learning | Iterative optimization of molecular structures to maximize a reward function (e.g., binding affinity). mdpi.com | Creation of highly potent and selective lead compounds. mdpi.com |

| Support Vector Machines (SVM) & Random Forests | Development of QSAR models for activity and property prediction. nih.gov | Accurate prediction of the biological activity and ADMET properties of unsynthesized analogs. |

Exploration of Novel Therapeutic Areas for N-(3-formyl-4-hydroxybenzyl)morpholine Derivatives

The morpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in drugs targeting a wide range of diseases. nih.gov This versatility suggests that derivatives of N-(3-formyl-4-hydroxybenzyl)morpholine could be developed for new therapeutic applications beyond their initial areas of interest.

Central Nervous System (CNS) Disorders: The morpholine ring is known to improve physicochemical properties, such as solubility and blood-brain barrier permeability, which are critical for CNS-acting drugs. nih.gov This opens avenues for developing analogs to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease, or mood disorders. nih.govnih.gov For example, morpholine-containing compounds have been investigated as inhibitors of cholinesterases and as modulators of metabotropic glutamate (B1630785) receptors. nih.govnih.gov

Oncology: Many anticancer agents incorporate the morpholine moiety. Targeted therapies, especially those aimed at protein kinases like PI3K and mTOR involved in cell cycle regulation, are a major area of research for morpholine-containing compounds, including for CNS tumors. nih.govresearchgate.net

Infectious Diseases: The formamido group, structurally related to the formyl group, is present in certain cephalosporin (B10832234) antibiotics, where it contributes to good potency and stability against bacterial enzymes. nih.gov This suggests that N-(3-formyl-4-hydroxybenzyl)morpholine derivatives could be explored as novel antibacterial or antiviral agents.

Inflammatory and Autoimmune Diseases: The ability of some morpholine derivatives to modulate inflammatory pathways has been noted. Analogs of N-(3-formyl-4-hydroxybenzyl)morpholine could be investigated for their potential to treat conditions such as rheumatoid arthritis or inflammatory bowel disease.

The exploration of these new areas will be driven by screening campaigns against diverse biological targets, guided by the structural insights and predictive power offered by modern computational chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-formyl-4-hydroxybenzyl)morpholine, and what methodological considerations are critical for yield optimization?

- Answer : A multi-step synthesis approach is typically employed. For example:

Substitution reaction : React 4-hydroxybenzyl chloride with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to form N-(4-hydroxybenzyl)morpholine .

Formylation : Introduce the formyl group at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

- Key considerations :

- Temperature control during formylation (0–5°C) to avoid over-oxidation.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Yield optimization requires stoichiometric balancing of POCl₃ to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of N-(3-formyl-4-hydroxybenzyl)morpholine?

- Answer : Use a combination of analytical techniques:

Advanced Research Questions

Q. What strategies mitigate instability of the formyl group in N-(3-formyl-4-hydroxybenzyl)morpholine during long-term storage?

- Answer :

- Storage conditions :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis .

- Use stabilizers like BHT (0.01% w/v) in anhydrous DMSO .

- Experimental validation :

- Monitor degradation via HPLC every 3 months; acceptable purity threshold ≥95% .

- Contradiction note : Some studies suggest refrigeration alone suffices, but structural analogs show sensitivity to humidity .

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., kinase inhibitors)?

- Answer :

Docking studies : Use AutoDock Vina to model interactions between the formyl-hydroxybenzyl moiety and ATP-binding pockets (e.g., EGFR kinase) .

QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with inhibitory activity .

Validation : Synthesize top candidates and test in enzymatic assays (IC₅₀ determination) .

Q. What experimental approaches resolve contradictory data on the compound’s solubility in aqueous vs. organic solvents?

- Answer :

- Solubility profiling :

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| Water | <0.1 | Shake-flask, 25°C |

| DMSO | >50 | UV-Vis quantification . |

- Contradiction analysis : Discrepancies arise from polymorphic forms. Use PXRD to identify crystalline vs. amorphous states .

Q. How can researchers address impurities arising during scale-up synthesis (e.g., dimerization byproducts)?

- Answer :

- Byproduct identification : LC-MS/MS to detect dimers (e.g., m/z 475.2 [2M+H]⁺) .

- Process optimization :

- Reduce reaction time to <6 hours.

- Introduce flow chemistry for better heat dissipation .

- Regulatory compliance : Ensure impurities <0.15% per ICH Q3A guidelines .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.